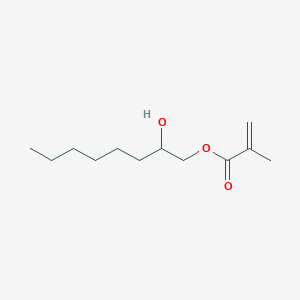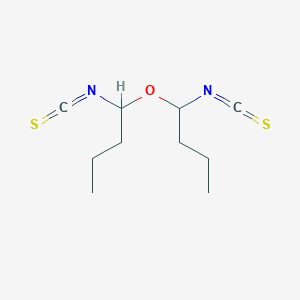
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane is a chemical compound characterized by the presence of isothiocyanate functional groups Isothiocyanates are known for their biological activity and are commonly found in natural products derived from cruciferous vegetables
Métodos De Preparación
The synthesis of 1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane typically involves the reaction of butylamine with carbon disulfide and chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then treated with an oxidizing agent to yield the desired isothiocyanate compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thiourea derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane involves the interaction of its isothiocyanate groups with cellular proteins. The compound can modify cysteine residues in proteins, leading to the disruption of protein function and induction of cellular stress responses. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis through the activation of stress response pathways and inhibition of cell proliferation.
Comparación Con Compuestos Similares
1-Isothiocyanato-1-(1-isothiocyanatobutoxy)butane can be compared with other isothiocyanate compounds such as:
Sulforaphane: Found in broccoli, known for its chemopreventive properties.
Phenethyl isothiocyanate: Found in watercress, studied for its anticancer activity.
Benzyl isothiocyanate: Found in mustard, known for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other isothiocyanates.
Propiedades
Número CAS |
113815-89-7 |
|---|---|
Fórmula molecular |
C10H16N2OS2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-isothiocyanato-1-(1-isothiocyanatobutoxy)butane |
InChI |
InChI=1S/C10H16N2OS2/c1-3-5-9(11-7-14)13-10(6-4-2)12-8-15/h9-10H,3-6H2,1-2H3 |
Clave InChI |
GKWHRVHJXOXJHW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N=C=S)OC(CCC)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
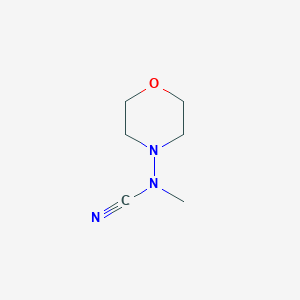
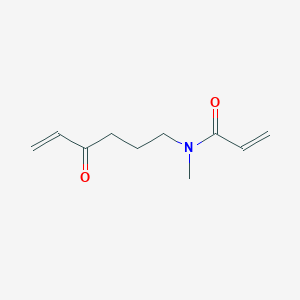
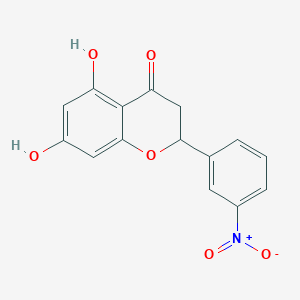
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
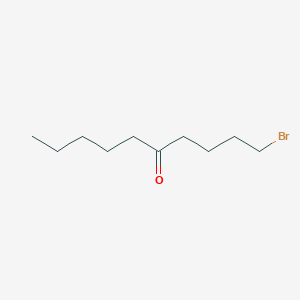
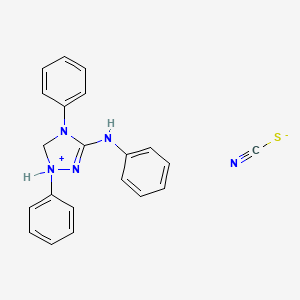

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
